2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide
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Overview
Description
2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C11H13N3O2S and a molecular weight of 251.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a cyanoacetyl group, an isopropyl group, and a thiophene ring .
Preparation Methods
The synthesis of 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Chemical Reactions Analysis
2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide undergoes various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound allows it to participate in these reactions . Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted amines . Major products formed from these reactions include N-substituted cyanoacetamide derivatives and heterocyclic compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used extensively in the synthesis of biologically active heterocyclic compounds . The cyanoacetyl group in the compound makes it a valuable precursor for the formation of various heterocyclic moieties, which are essential in developing new chemotherapeutic agents . Additionally, its unique structure allows it to be used in proteomics research .
Mechanism of Action
The mechanism of action of 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . This reactivity enables the compound to form various biologically active heterocyclic compounds, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide is unique due to its specific structure, which includes a cyanoacetyl group, an isopropyl group, and a thiophene ring. Similar compounds include other N-substituted cyanoacetamides and heterocyclic compounds derived from cyanoacetylation reactions . These compounds share similar reactivity and applications in the synthesis of biologically active molecules .
Properties
IUPAC Name |
2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-6(2)8-5-7(10(13)16)11(17-8)14-9(15)3-4-12/h5-6H,3H2,1-2H3,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZXXXIKVWYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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